2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Acetolactate synthase inhibition Herbicide metabolism Pro-herbicide activation

This is the active, cell-free ready acetolactate synthase (ALS) inhibitor. Unlike ester prodrugs (e.g., bispyribac-sodium), it requires no plant carboxylesterase activation, delivering reproducible IC50 data in vitro. It is the essential reference standard for herbicide resistance mutation screening and environmental fate studies of ZJ0273/pyribenzoxim. Procure this specific free-acid pharmacophore to eliminate false-negative risks in enzyme assays and to establish baseline SAR for next-generation PYB herbicide development.

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
CAS No. 110284-78-1
Cat. No. B020090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid
CAS110284-78-1
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)OC
InChIInChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17)
InChIKeyKPJNHFDQZKAJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) | Procurement-Grade ALS-Inhibiting Herbicide Metabolite


2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) is a pyrimidinyloxybenzoic acid (PYB) derivative that functions as the active acetolactate synthase (ALS) inhibitory metabolite of several pro-herbicides, including ZJ0273, bispyribac-sodium, and pyribenzoxim [1]. This compound is the free acid form of the PYB pharmacophore and is recognized as the primary herbicidal agent responsible for ALS inhibition in target weeds [2]. Unlike its ester prodrug counterparts, this compound does not require metabolic activation by plant carboxylesterases to exert its ALS-inhibiting activity, making it a critical reference standard for in vitro enzyme assays, environmental fate studies, and herbicide resistance research [3].

Why Generic 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) Cannot Be Substituted with Ester Prodrugs or Other PYB Analogs


Direct substitution of 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) with its ester prodrugs (e.g., bispyribac-sodium, pyribenzoxim) or other PYB-class herbicides (e.g., pyrithiobac-sodium) is not scientifically valid due to fundamental differences in metabolic activation requirements, ALS enzyme inhibition kinetics, and environmental fate profiles. Ester prodrugs are inactive in vitro and require hydrolysis by plant carboxylesterases to release the active free acid [1]. Consequently, using a prodrug in an in vitro ALS inhibition assay will yield false-negative results, as the compound cannot inhibit the enzyme without prior metabolic activation. Furthermore, different PYB analogs exhibit distinct substituent patterns on the benzoic acid ring (e.g., 6-chloro, 6-acyl, or 6-(N-methoxyethanimidoyl) groups), which directly modulate ALS binding affinity, herbicidal potency, and crop selectivity [2]. The quantitative evidence below demonstrates that CAS 110284-78-1 possesses a unique combination of structural simplicity, direct ALS inhibitory activity, and defined environmental behavior that cannot be replicated by any single analog.

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) | Quantitative Evidence of Differentiation from Analogs


Direct ALS Inhibitory Activity: CAS 110284-78-1 is the Active Metabolite, Not a Prodrug

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) is the active ALS-inhibiting metabolite of the pro-herbicide ZJ0273. In a direct comparison, ZJ0273 exhibited no in vitro ALS inhibition, while the metabolite M7 (identified as CAS 110284-78-1) demonstrated significant ALS inhibition [1]. This confirms that CAS 110284-78-1 is the active herbicidal agent, whereas ZJ0273 is an inactive prodrug requiring metabolic activation. For in vitro ALS assays, procurement of the free acid is mandatory to obtain valid inhibition data.

Acetolactate synthase inhibition Herbicide metabolism Pro-herbicide activation

Phytotoxicity Potency: Quantitative EC50 Data in Scenedesmus acutus Algal Assay

In a standardized phytotoxicity assay using the green alga Scenedesmus acutus, 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) exhibited potent herbicidal activity as measured by ethane production inhibition. The compound demonstrated a concentration-dependent effect with an EC50 value of 0.23 nM at 10^-6 M [1]. While direct comparative data for other PYB analogs in the same assay system are not available in the public domain, this quantitative potency value establishes a benchmark for future comparative studies.

Phytotoxicity Algal bioassay Herbicide screening

Structural Simplicity vs. 6-Substituted PYB Analogs: Minimal Scaffold for ALS Inhibition

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) represents the minimal PYB scaffold required for ALS inhibition, lacking the 6-position substituents found in commercial herbicides such as bispyribac-sodium (6-substituted with a second PYB group), pyrithiobac-sodium (6-chloro), and pyriminobac-methyl (6-(N-methoxyethanimidoyl)). While quantitative ALS inhibition data (e.g., IC50 values) are not publicly available in primary literature, SAR studies on PYB derivatives demonstrate that 6-position modifications significantly alter herbicidal potency and crop selectivity [1]. The unsubstituted free acid serves as the essential reference compound for understanding baseline ALS inhibition and for developing novel derivatives.

Structure-activity relationship PYB herbicides ALS inhibitor design

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid (CAS 110284-78-1) | Validated Research and Industrial Application Scenarios


In Vitro ALS Enzyme Inhibition Assays and Herbicide Resistance Screening

Use as the active reference inhibitor in in vitro acetolactate synthase (ALS) enzyme assays to screen for herbicide resistance mutations or to validate the inhibitory potency of novel PYB derivatives. Unlike ester prodrugs that require metabolic activation, CAS 110284-78-1 directly inhibits ALS in cell-free systems, providing reliable and reproducible IC50 data [1].

Environmental Fate and Metabolism Studies of PYB Pro-Herbicides

Employ as a certified analytical standard for quantifying the formation of the active ALS-inhibiting metabolite in plant metabolism studies of pro-herbicides such as ZJ0273, bispyribac-sodium, and pyribenzoxim. The compound's role as the primary herbicidal metabolite makes it essential for elucidating metabolic activation pathways and understanding herbicide selectivity mechanisms [1].

Structure-Activity Relationship (SAR) Studies and Novel Herbicide Development

Utilize as the unsubstituted parent scaffold in SAR studies aimed at optimizing PYB-class herbicides. The compound's minimal structure, lacking 6-position substituents, provides a baseline for evaluating how structural modifications (e.g., esterification, halogenation, or addition of oxime groups) impact ALS binding affinity, herbicidal potency, and crop safety [2].

Phytotoxicity Benchmarking in Algal and Plant Bioassays

Apply as a reference compound in phytotoxicity screening assays using model organisms such as Scenedesmus acutus to establish baseline EC50 values for comparing the potency of new PYB analogs or formulated herbicide products [3].

Technical Documentation Hub

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